molecular formula C9H14O B15233892 (Z)-2-Butylidenecyclopentanone

(Z)-2-Butylidenecyclopentanone

Cat. No.: B15233892
M. Wt: 138.21 g/mol
InChI Key: PJDOECJDCGNWBG-YVMONPNESA-N
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Description

(Z)-2-Butylidenecyclopentanone: is an organic compound characterized by a cyclopentanone ring with a butylidene substituent in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing (Z)-2-Butylidenecyclopentanone involves an aldol condensation reaction between cyclopentanone and butyraldehyde. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and ensure the formation of the desired Z-isomer.

    Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-2-Butylidenecyclopentanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can yield alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylidene group can be replaced by other functional groups. Reagents such as halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄, H₂/Pd

    Substitution: Halogens, nucleophiles (amines, thiols)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclopentanones

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-2-Butylidenecyclopentanone serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Medicine:

    Drug Development: Research into the pharmacological properties of this compound has shown potential for developing new therapeutic agents.

Industry:

    Fragrance and Flavor Industry: The compound’s unique aroma makes it a valuable ingredient in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism by which (Z)-2-Butylidenecyclopentanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biochemical studies, the compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (E)-2-Butylidenecyclopentanone: The E-isomer of 2-Butylidenecyclopentanone, which differs in the spatial arrangement of the butylidene group.

    Cyclopentanone Derivatives: Other derivatives of cyclopentanone with different substituents, such as methyl or ethyl groups.

Uniqueness:

    Structural Configuration: The Z-configuration of (Z)-2-Butylidenecyclopentanone imparts unique chemical and physical properties compared to its E-isomer and other cyclopentanone derivatives.

    Reactivity: The specific arrangement of atoms in this compound influences its reactivity and interactions with other molecules, making it distinct in various chemical reactions and applications.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(2Z)-2-butylidenecyclopentan-1-one

InChI

InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h5H,2-4,6-7H2,1H3/b8-5-

InChI Key

PJDOECJDCGNWBG-YVMONPNESA-N

Isomeric SMILES

CCC/C=C\1/CCCC1=O

Canonical SMILES

CCCC=C1CCCC1=O

Origin of Product

United States

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